
2,3-Dihydroxypropyl 3-mercaptopropionate
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Overview
Description
2,3-Dihydroxypropyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C6H12O4S. It is a non-ionic surfactant and ester of 3-mercaptopropionic acid and glycerol. This compound is known for its excellent antioxidant and dispersing properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with glycerol. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid (p-TSA) to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation and chromatography to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Thiol-Based Oxidation Reactions
The mercapto (-SH) group undergoes oxidation under various conditions:
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Disulfide formation : Air or mild oxidizing agents convert DHPM to its disulfide dimer. This reaction is critical in polymer crosslinking applications .
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Sulfonic acid generation : Strong oxidizers like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) oxidize the thiol to a sulfonic acid (-SO₃H).
Mechanistic pathway :
2 DHPM SHO2DHPM S S DHPM+H2O
DHPM SHH2O2DHPM SO3H
Kinetic studies show pseudo-first-order kinetics for disulfide formation under UV light.
Thiol-Ene and Thiol-Michael Addition Reactions
DHPM participates in click chemistry via:
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Thiol-ene reactions : UV-initiated radical addition to alkenes (e.g., acrylates) forms stable thioether bonds. This is exploited in polymer network synthesis .
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Thiol-Michael addition : Nucleophilic attack on electron-deficient alkenes (e.g., maleimides) under basic conditions .
Example reaction with acrylate :
DHPM SH+CH2=CHCOORUVDHPM S CH2CH2COOR
Yields exceed 90% within 3 hours at 25°C .
Key data from thiol-Michael crosslinking :
Parameter | Value | Source |
---|---|---|
Reaction time | 2–6 hours | |
Catalyst | Triazabicyclodecene (TBD) | |
Gelation efficiency | >95% |
Esterification and Transesterification
The β-hydroxyl ester structure facilitates dynamic covalent bonding:
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Transesterification : Catalyzed by bases (e.g., TBD), enabling network rearrangement in vitrimers .
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Acid-catalyzed esterification : Reacts with carboxylic acids to form new esters .
Mechanism :
DHPM OOCR+R OH⇌DHPM OOCR +RCOOH
Equilibrium shifts with temperature (activation energy: ~60 kJ/mol) .
Synthetic application : DHPM reacts with pentaerythritol and 3-mercaptopropionic acid using thionyl chloride (SOCl₂) to form tetrafunctional thiol esters .
Nucleophilic Substitution Reactions
The thiol group acts as a nucleophile in SN₂ reactions:
Example with methyl iodide :
DHPM SH+CH3I→DHPM S CH3+HI
Reaction proceeds quantitatively in DMF at 60°C .
Coordination with Metal Ions
DHPM’s thiol and hydroxyl groups chelate metals like iron (Fe³⁺) and copper (Cu²⁺), relevant in enzymatic catalysis and material science .
Key finding : In 3-mercaptopropionate dioxygenase (MDO), Fe³⁺ coordinates with thiolate ligands to oxidize DHPM analogs, producing sulfinic acids .
Polymerization and Crosslinking
DHPM serves as a crosslinker in thiol-ene polymer networks:
Synthesis of vitrimers :
-
Properties :
Degradation Reactions
Scientific Research Applications
Self-Healing Polymers
One of the most notable applications of 2,3-dihydroxypropyl 3-mercaptopropionate is in the development of self-healing polymers. These materials can autonomously repair damage, significantly extending their lifespan. The incorporation of this compound into poly(dimethylsiloxane) networks has demonstrated improved mechanical properties and healing efficiency due to the presence of β-hydroxyl ester bonds that facilitate transesterification reactions .
Vitrimer Networks
The compound plays a crucial role in creating vitrimer networks—materials that combine the advantages of thermosets and thermoplastics. By incorporating this compound into these networks, researchers have achieved materials that are not only flexible but also capable of dynamic bond exchange, allowing for reshaping and repair under mechanical stress .
Dental Adhesives
In the biomedical field, this compound has been explored as a component in dental adhesives. Its excellent biocompatibility and adhesive strength make it suitable for bonding dental materials to tooth structures. The adhesive compositions developed using this compound can maintain their performance even in moist environments, which is critical for dental applications .
Bone Adhesives
Similarly, this compound is utilized in formulating bone adhesives that can effectively bond to various substrates including biomaterials and metals. The adhesive properties are enhanced by its hydroxyl groups, which improve adhesion strength and biocompatibility—essential for applications in orthopedic surgeries .
Energy Harvesting Devices
The integration of this compound into energy harvesting devices has shown promising results. For instance, its inclusion in triboelectric nanogenerators has led to devices capable of converting mechanical energy into electrical energy efficiently. This application is particularly relevant for developing sustainable energy solutions in wearable technology and soft electronics .
Case Study: Self-Healing Polymeric Materials
A study highlighted the successful incorporation of this compound into a poly(dimethylsiloxane) matrix. The resulting material exhibited significant improvements in flexibility and self-healing capabilities after mechanical damage was inflicted. The healing process was attributed to the dynamic nature of the β-hydroxyl ester bonds formed during synthesis .
Case Study: Dental Adhesive Formulations
Research conducted on dental adhesives containing this compound demonstrated superior adhesion to dentin compared to traditional adhesives. The study reported enhanced durability and resistance to moisture degradation, making these formulations highly effective for clinical use .
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-mercaptopropionate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic Acid: A precursor in the synthesis of 2,3-Dihydroxypropyl 3-mercaptopropionate, known for its use in peptide synthesis and as a convulsant.
Trimethylolpropane Tris(3-mercaptopropionate): A multifunctional thiol used in polymer chemistry and materials science.
Glyceryl Thiopropionate: Another ester of glycerol and 3-mercaptopropionic acid, used in similar applications.
Uniqueness
This compound stands out due to its unique combination of hydroxyl and thiol groups, providing both antioxidant and dispersing properties. This dual functionality makes it highly versatile in various applications, from industrial to biomedical fields .
Biological Activity
2,3-Dihydroxypropyl 3-mercaptopropionate (DHMP) is a compound that has garnered interest due to its potential applications in various fields, including cosmetics and pharmaceuticals. This article explores the biological activity of DHMP, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Structure : DHMP is characterized by the presence of hydroxyl and thiol functional groups, which contribute to its reactivity and biological activity.
- Molecular Formula : C_6H_12O_4S
- CAS Number : 289-870-2
Antioxidant Properties
DHMP has been studied for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. Research indicates that DHMP can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Antimicrobial Activity
Studies have demonstrated that DHMP exhibits antimicrobial properties against several pathogens. For instance:
- E. coli Inhibition : In vitro tests showed that DHMP could inhibit the growth of Escherichia coli, a common bacterial pathogen .
- Mechanism of Action : The antimicrobial effect is attributed to the thiol group in DHMP, which can disrupt microbial cell membranes and interfere with metabolic processes.
Cosmetic Applications
DHMP is utilized in cosmetic formulations as a biological additive. Its properties help improve product stability and enhance skin health by providing antioxidant protection and antimicrobial effects. A review highlighted its role in preventing rancidity in cosmetic products through its antioxidant action .
Drug Delivery Systems
Research has explored the use of DHMP in drug delivery systems. For example, emulsions containing DHMP were tested for their stability and efficacy in delivering lipophilic drugs. Results indicated that DHMP-enhanced emulsions maintained lower plasma concentrations of drugs over time compared to traditional formulations, suggesting improved bioavailability and reduced side effects .
Research Findings
Properties
CAS No. |
67874-65-1 |
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Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O4S/c7-3-5(8)4-10-6(9)1-2-11/h5,7-8,11H,1-4H2 |
InChI Key |
YTARCXSUNGADNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)OCC(CO)O |
Origin of Product |
United States |
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